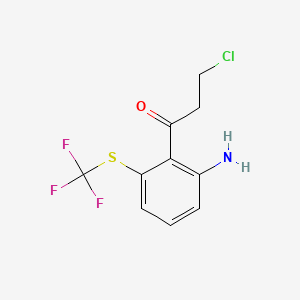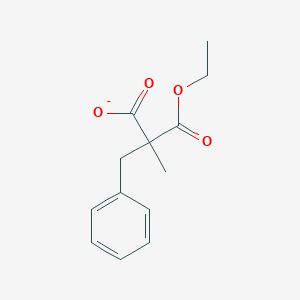
N-methyl-L-leucine benzhydryl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-L-leucine benzhydryl ester is a chemical compound with the molecular formula C20H25NO2 and a molecular weight of 311.42 g/mol . It is a derivative of the amino acid leucine, where the amino group is methylated, and the carboxyl group is esterified with benzhydryl alcohol. This compound is used in various chemical and biological research applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-L-leucine benzhydryl ester typically involves the protection of the carboxyl group of N-methyl-L-leucine with a benzhydryl group. This is followed by the methylation of the amino group using diazomethane . The benzhydryl esters offer several beneficial features such as simple preparation, stability to methylation, and selective deprotection under mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar protection and methylation strategies as described above, with optimization for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-methyl-L-leucine benzhydryl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group back to the alcohol.
Substitution: The benzhydryl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzhydryl ketones, while reduction can produce benzhydryl alcohols.
Aplicaciones Científicas De Investigación
N-methyl-L-leucine benzhydryl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of N-methylated peptides.
Biology: The compound is used in studies involving protein synthesis and modification.
Industry: The compound is used in the production of specialized chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-methyl-L-leucine benzhydryl ester involves its incorporation into peptide chains, where it can influence the structure and function of the resulting peptides. The methylation of the amino group can affect the peptide’s stability, folding, and interactions with other molecules . The benzhydryl ester group can be selectively removed under mild conditions, allowing for further modifications.
Comparación Con Compuestos Similares
Similar Compounds
- N-methyl-L-alanine benzhydryl ester
- N-methyl-L-valine benzhydryl ester
- N-methyl-L-isoleucine benzhydryl ester
Uniqueness
N-methyl-L-leucine benzhydryl ester is unique due to its specific structure, which combines the properties of N-methylated amino acids and benzhydryl esters. This combination provides stability during synthesis and allows for selective deprotection, making it a valuable tool in peptide synthesis .
Propiedades
Fórmula molecular |
C20H25NO2 |
|---|---|
Peso molecular |
311.4 g/mol |
Nombre IUPAC |
benzhydryl (2S)-4-methyl-2-(methylamino)pentanoate |
InChI |
InChI=1S/C20H25NO2/c1-15(2)14-18(21-3)20(22)23-19(16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,15,18-19,21H,14H2,1-3H3/t18-/m0/s1 |
Clave InChI |
GKTRRNWREYWJAX-SFHVURJKSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)OC(C1=CC=CC=C1)C2=CC=CC=C2)NC |
SMILES canónico |
CC(C)CC(C(=O)OC(C1=CC=CC=C1)C2=CC=CC=C2)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


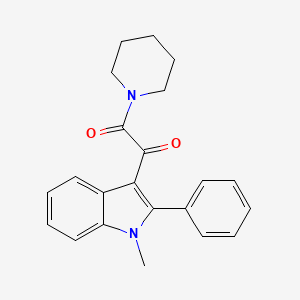



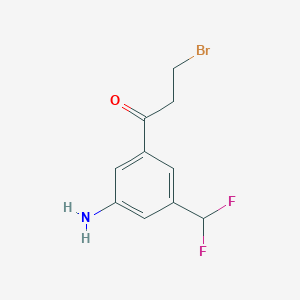
![1-(Bromomethyl)-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B14072011.png)
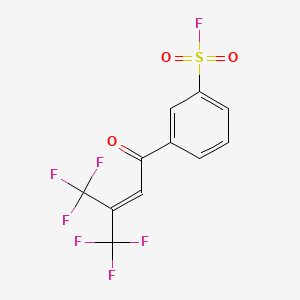
![Benzyl 3-[(Chlorosulfonyl)methyl]benzoate](/img/structure/B14072015.png)

![2-(Piperidin-4-ylmethyl)benzo[d]thiazole hydrochloride](/img/structure/B14072025.png)

